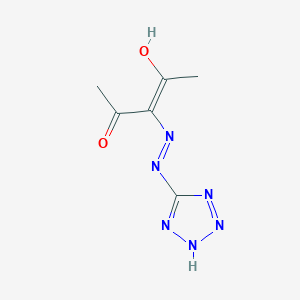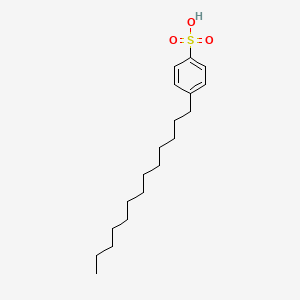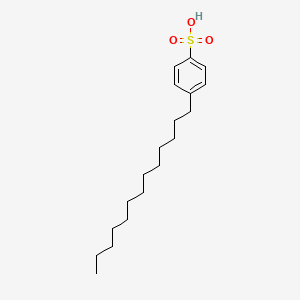
Benzenesulfonic acid, tridecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, tridecyl- is an organosulfur compound with the chemical formula C19H32O3S. It is a derivative of benzenesulfonic acid where a tridecyl group is attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications, including detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, tridecyl- is typically synthesized through the sulfonation of tridecylbenzene. The reaction involves the addition of sulfur trioxide (SO3) or fuming sulfuric acid (oleum) to tridecylbenzene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions and degradation of the product.
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, tridecyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum as the sulfonating agent. The reaction is carried out in a continuous reactor where tridecylbenzene is mixed with oleum, and the product is continuously removed and neutralized to form the desired sulfonic acid.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, tridecyl- undergoes various chemical reactions typical of sulfonic acids. These include:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) are used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Benzenesulfonic acid, tridecyl- has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is employed in the formulation of biological detergents and cleaning agents.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is a key component in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, tridecyl- involves its ability to act as a surfactant. The tridecyl group provides hydrophobic properties, while the sulfonic acid group imparts hydrophilic characteristics. This dual nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, altering their structure and function.
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long hydrophobic chain.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst and in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in analytical chemistry.
Uniqueness: Benzenesulfonic acid, tridecyl- is unique due to its long hydrophobic tridecyl chain, which enhances its surfactant properties compared to simpler sulfonic acids. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities.
Properties
CAS No. |
59599-57-4 |
|---|---|
Molecular Formula |
C19H32O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |
InChI Key |
ANZWOARUBDXLMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
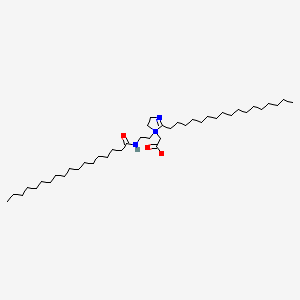
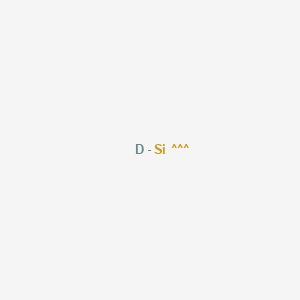
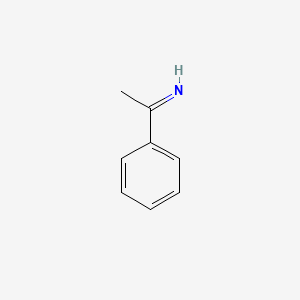
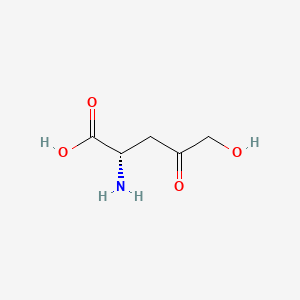
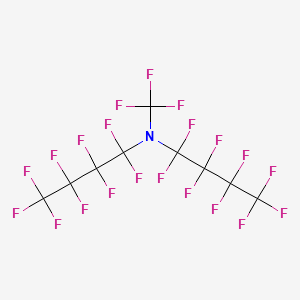
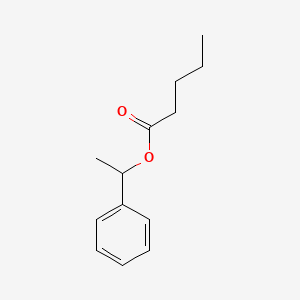

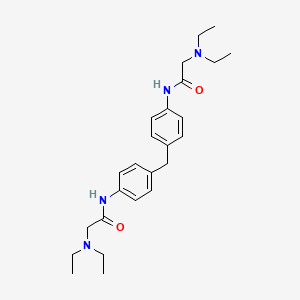
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
